ML297 vs. Initial HTS Hit CID 736191: ~6.25-Fold Improvement in GIRK1/2 Activation Potency via SAR Optimization
ML297 was developed from the initial high-throughput screening hit CID 736191, an asymmetrical urea with an EC50 of ~1 µM at GIRK1/2. Through iterative parallel synthesis and SAR exploration, ML297 achieved a measured potency of ~160 nM, representing an approximately 6.25-fold improvement in potency over the parent hit in the same thallium flux assay [1]. This potency gain is critical because the low-micromolar activity of CID 736191 is insufficient for selective pharmacological probing, whereas ML297's nanomolar potency enables robust channel activation at concentrations that avoid confounding off-target effects [1].
| Evidence Dimension | GIRK1/2 activation potency (EC50) |
|---|---|
| Target Compound Data | ~160 nM (ML297) |
| Comparator Or Baseline | CID 736191 EC50 = ~1 µM |
| Quantified Difference | ~6.25-fold improvement in potency |
| Conditions | Thallium flux assay; HEK-293 cells stably expressing GIRK1/2 heteromeric channels; triplicate determinations |
Why This Matters
This potency improvement demonstrates that ML297 is not merely a minor structural variant but the product of deliberate, quantitative SAR-driven optimization, making it the only compound from this chemical series with validated nanomolar GIRK1/2 potency suitable for both in vitro and in vivo studies.
- [1] Kaufmann K, Romaine I, Days E, et al. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chem Neurosci. 2013;4(9):1278-86. doi:10.1021/cn400062a. View Source
